molecular formula C10H13ClO B571186 5-But-3-enylcyclopentene-1-carbonyl chloride CAS No. 118717-66-1

5-But-3-enylcyclopentene-1-carbonyl chloride

Cat. No.: B571186
CAS No.: 118717-66-1
M. Wt: 184.663
InChI Key: PPOICQRVGNVRGW-UHFFFAOYSA-N
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Description

5-But-3-enylcyclopentene-1-carbonyl chloride is an organic compound with the molecular formula C11H15ClO It is a derivative of cyclopentene, featuring a butenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-But-3-enylcyclopentene-1-carbonyl chloride typically involves the reaction of cyclopentene with butenyl chloride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-But-3-enylcyclopentene-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of amides or esters.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

Scientific Research Applications

5-But-3-enylcyclopentene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-But-3-enylcyclopentene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create diverse chemical structures.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene-1-carbonyl chloride: Lacks the butenyl group, making it less versatile in certain reactions.

    5-But-3-enylcyclopentene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.

Uniqueness

5-But-3-enylcyclopentene-1-carbonyl chloride is unique due to the presence of both a butenyl group and a carbonyl chloride group, providing a combination of reactivity and versatility that is valuable in synthetic chemistry and material science.

Properties

CAS No.

118717-66-1

Molecular Formula

C10H13ClO

Molecular Weight

184.663

IUPAC Name

5-but-3-enylcyclopentene-1-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-2-3-5-8-6-4-7-9(8)10(11)12/h2,7-8H,1,3-6H2

InChI Key

PPOICQRVGNVRGW-UHFFFAOYSA-N

SMILES

C=CCCC1CCC=C1C(=O)Cl

Synonyms

1-Cyclopentene-1-carbonyl chloride, 5-(3-butenyl)- (9CI)

Origin of Product

United States

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